molecular formula C8H10N2O4S B6342689 1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 461668-65-5

1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B6342689
CAS RN: 461668-65-5
M. Wt: 230.24 g/mol
InChI Key: NPGSCJYWEXRACX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as HMXD, is a novel compound that has been synthesized for use in scientific research. HMXD is an organic compound with a unique structure and properties that make it highly useful in a variety of applications. The synthesis of HMXD has been studied in detail and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are also well-understood.

Scientific Research Applications

HMXD has a variety of applications in scientific research. It has been used to study the structure and function of proteins, as well as the mechanism of action of drugs. HMXD has also been used to study the structure and function of enzymes, as well as the mechanism of action of enzymes in biochemical pathways. In addition, HMXD has been used to study the structure and function of DNA, as well as the mechanism of action of DNA-binding proteins. Finally, HMXD has been used to study the structure and function of cell membranes, as well as the mechanism of action of membrane-associated proteins.

Mechanism of Action

The mechanism of action of HMXD is not yet fully understood. However, it is believed that HMXD interacts with proteins in a manner similar to other small molecules, such as drugs. Specifically, HMXD is thought to bind to the active site of a protein, which then induces a conformational change in the protein that alters its activity. In addition, HMXD is thought to interact with DNA-binding proteins and cell membrane-associated proteins in a similar manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMXD are not yet fully understood. However, it is believed that HMXD has the potential to modulate the activity of proteins and enzymes, as well as the structure and function of DNA-binding proteins and cell membrane-associated proteins. In addition, HMXD is thought to have the potential to modulate the activity of biochemical pathways and cellular processes.

Advantages and Limitations for Lab Experiments

HMXD has several advantages for use in lab experiments. It is a highly efficient and cost-effective compound to synthesize, and its unique structure and properties make it highly useful in a variety of applications. In addition, HMXD is highly stable and has a low toxicity profile, making it safe for use in lab experiments. However, HMXD also has some limitations. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are still being studied.

Future Directions

There are several potential future directions for the use of HMXD in scientific research. First, further research is needed to gain a better understanding of the mechanism of action of HMXD and its biochemical and physiological effects. Second, HMXD could be used to study the structure and function of other proteins, enzymes, and biochemical pathways. Third, HMXD could be used to study the structure and function of DNA-binding proteins and cell membrane-associated proteins. Finally, HMXD could be used to study the mechanism of action of drugs and other small molecules.

Synthesis Methods

HMXD can be synthesized in a two-step process. The first step involves the synthesis of a precursor compound, 2-(hydroxymethyl)-2-methyl-1,3-oxathiolan-4-one (HMO). HMO is synthesized by reacting 2-methyl-2-thioxo-1,3-oxathiolane (MTX) with aqueous formaldehyde at a pH of 10.5 in the presence of sodium hydroxide. The second step involves the conversion of HMO to HMXD. This is accomplished by treating HMO with aqueous hydrochloric acid at a pH of 6.0. The reaction is highly efficient, with a yield of up to 95%.

properties

IUPAC Name

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c11-3-7-14-4-6(15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGSCJYWEXRACX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(O1)CO)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.